Cas no 19933-24-5 (3-(thiophen-2-yl)-1H-pyrazole)

3-(thiophen-2-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 5-(2-Thienyl)-1H-pyrazole
- 3-THIEN-2-YL-1H-PYRAZOLE
- BUTTPARK 15\07-57
- IFLAB-BB F3250-0656
- TIMTEC-BB SBB004070
- 3-(2-THIENYL)-1H-PYRAZOLE
- 5-thiophen-2-yl-1H-pyrazole
- 2-pyrazol-3-ylthiophene
- 3-(2-THIENYL)PYRAZOLE
- 3-thiophen-2-yl-1h-pyrazole
- 3-(THIEN-2-YL)PYRAZOLE
- 3-(Thiophen-3-yl)-1h-pyrazole
- AKOS BBS-00002515
- 3-(2-THIENYL)PYRAZOLE 99+%
- 3-(thiophen-2-yl)-1H-pyrazole
- 3-(thien-2-yl)-1h-pyrazole
- AKOS000271389
- J-516413
- F3250-0656
- BB 0219075
- 19933-24-5
- 5-(2-Thienyl)Pyrazole
- SCHEMBL188680
- MLS000756967
- FT-0637928
- Z111781382
- SMR000528998
- CHEMBL1595963
- DTXSID90321190
- MFCD00059740
- CS-0073654
- 1H-Pyrazole, 3-(2-thienyl)-
- thienylpyrazole
- 3-(2-thienyl)pyrazole, AldrichCPR
- 219863-71-5
- HMS1431G03
- EN300-64808
- TVNDPZYOQCCHTJ-UHFFFAOYSA-N
- HMS2884G10
- AKOS000345442
- S-Cartininehydrochloride
- FT-0743321
- AI-942/25034361
- 5-(thiophen-2-yl)-1H-pyrazole
- MFCD00178757
- 9T-0024
- NSC-371768
- Maybridge3_000135
- IDI1_011522
- FS-1113
- 3-(2-Thienyl)-pyrazole
- NSC371768
- DB-045037
- DB-058030
- BBL028343
- STK392454
- 1H-pyrazole, 5-(2-thienyl)-
- ALBB-027968
-
- MDL: MFCD00178757
- インチ: InChI=1S/C7H6N2S/c1-2-7(10-5-1)6-3-4-8-9-6/h1-5H,(H,8,9)
- InChIKey: TVNDPZYOQCCHTJ-UHFFFAOYSA-N
- ほほえんだ: C1=CSC(=C1)C2=NNC=C2
計算された属性
- せいみつぶんしりょう: 150.02500
- どういたいしつりょう: 150.025
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 56.9A^2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.2162 (rough estimate)
- ゆうかいてん: 97-102 °C
- ふってん: 152 °C (1.6 mmHg)
- フラッシュポイント: 167.8 °C
- 屈折率: 1.5500 (estimate)
- PSA: 56.92000
- LogP: 2.13820
- ようかいせい: 未確定
3-(thiophen-2-yl)-1H-pyrazole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H319;H335
- 警告文: P261;P305+P351+P338
- 危険カテゴリコード: 36/37/38-22
- セキュリティの説明: S37/39-S24/25
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S37/39-24/25
- ちょぞうじょうけん:Room temperature
3-(thiophen-2-yl)-1H-pyrazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(thiophen-2-yl)-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H50658-250mg |
5-(2-Thienyl)-1H-pyrazole, 99% |
19933-24-5 | 99% | 250mg |
¥2237.00 | 2023-02-23 | |
Enamine | EN300-64808-0.25g |
3-(thiophen-2-yl)-1H-pyrazole |
19933-24-5 | 95% | 0.25g |
$19.0 | 2023-04-30 | |
Life Chemicals | F3250-0656-0.5g |
3-(thiophen-2-yl)-1H-pyrazole |
19933-24-5 | 95% | 0.5g |
$46.0 | 2023-09-06 | |
AstaTech | 31104-5/G |
3-(2-THIENYL)-PYRAZOLE |
19933-24-5 | 97% | 5g |
$141 | 2023-09-18 | |
Life Chemicals | F3250-0656-5g |
3-(thiophen-2-yl)-1H-pyrazole |
19933-24-5 | 95% | 5g |
$198.0 | 2023-09-06 | |
Chemenu | CM188433-5g |
5-(2-Thienyl)-1H-pyrazole |
19933-24-5 | 95%+ | 5g |
$174 | 2023-01-19 | |
Chemenu | CM188433-1g |
5-(2-Thienyl)-1H-pyrazole |
19933-24-5 | 95+% | 1g |
$211 | 2021-08-05 | |
TRC | B585438-100mg |
3-(Thiophen-2-yl)-1H-pyrazole |
19933-24-5 | 100mg |
$ 80.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-EH057-50mg |
5-(2-Thienyl)-1H-pyrazole |
19933-24-5 | 99% | 50mg |
¥477.0 | 2022-03-01 | |
TRC | B585438-10mg |
3-(Thiophen-2-yl)-1H-pyrazole |
19933-24-5 | 10mg |
$ 50.00 | 2022-06-07 |
3-(thiophen-2-yl)-1H-pyrazole 関連文献
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Samia M. Al-Muntaser,Ahmed A. Al-Karmalawy,Abeer M. El-Naggar,Ali Khalil Ali,Nour E. A. Abd El-Sattar,Eslam M. Abbass RSC Adv. 2023 13 12184
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Kehui Wei,Sheyun Lyu,Yuanying Liu,Mingyi Kang,Peng Liu,Xiaofeng Yang,Meishan Pei,Guangyou Zhang New J. Chem. 2023 47 751
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Emily E. Langdon-Jones,Simon J. A. Pope Chem. Commun. 2014 50 10343
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Stefano Altomonte,Gemma L. Baillie,Ruth A. Ross,Jennifer Riley,Matteo Zanda RSC Adv. 2014 4 20164
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Stefano Altomonte,Gemma L. Baillie,Ruth A. Ross,Matteo Zanda RSC Adv. 2015 5 13692
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Melanie Deni?en,Jan Nordmann,Julian Dziambor,Bernhard Mayer,Walter Frank,Thomas J. J. Müller RSC Adv. 2015 5 33838
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7. Synthesis and structural characterization of tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium, Tl[TpCF3,Tn]: a monovalent thallium complex with a highly solvent dependent J Tl–F coupling constant, ranging from 0 to 850 HzRunyu Han,Prasenjit Ghosh,Peter J. Desrosiers,Swiatoslaw Trofimenko,Gerard Parkin Tl–F coupling constant ranging from 0 to 850 Hz. Runyu Han Prasenjit Ghosh Peter J. Desrosiers Swiatoslaw Trofimenko Gerard Parkin J. Chem. Soc. Dalton Trans. 1997 3713
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8. Synthesis and structural characterization of tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium, Tl[TpCF3,Tn]: a monovalent thallium complex with a highly solvent dependent J Tl–F coupling constant, ranging from 0 to 850 HzRunyu Han,Prasenjit Ghosh,Peter J. Desrosiers,Swiatoslaw Trofimenko,Gerard Parkin Tl–F coupling constant ranging from 0 to 850 Hz. Runyu Han Prasenjit Ghosh Peter J. Desrosiers Swiatoslaw Trofimenko Gerard Parkin J. Chem. Soc. Dalton Trans. 1997 3713
-
9. Synthesis and structural characterization of tris[3-trifluoromethyl-5-(2-thienyl)pyrazolyl]hydroborato thallium, Tl[TpCF3,Tn]: a monovalent thallium complex with a highly solvent dependent J Tl–F coupling constant, ranging from 0 to 850 HzRunyu Han,Prasenjit Ghosh,Peter J. Desrosiers,Swiatoslaw Trofimenko,Gerard Parkin Tl–F coupling constant ranging from 0 to 850 Hz. Runyu Han Prasenjit Ghosh Peter J. Desrosiers Swiatoslaw Trofimenko Gerard Parkin J. Chem. Soc. Dalton Trans. 1997 3713
3-(thiophen-2-yl)-1H-pyrazoleに関する追加情報
Introduction to 3-(Thiophen-2-yl)-1H-pyrazole (CAS No. 19933-24-5)
3-(Thiophen-2-yl)-1H-pyrazole, a compound with the CAS number 19933-24-5, is a heterocyclic aromatic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole ring fused to a thiophene moiety. The combination of these two heterocyclic rings imparts a range of interesting chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.
The pyrazole ring is well-known for its versatility in medicinal chemistry. It is a five-membered ring containing two nitrogen atoms, which can participate in various biological interactions, such as hydrogen bonding and π-π stacking. The thiophene moiety, on the other hand, is a five-membered heterocyclic ring containing a sulfur atom. Thiophenes are known for their electron-donating properties and their ability to modulate the electronic environment of adjacent functional groups. The fusion of these two rings in 3-(thiophen-2-yl)-1H-pyrazole results in a molecule with enhanced stability and a unique set of electronic properties.
Recent studies have highlighted the potential of 3-(thiophen-2-yl)-1H-pyrazole in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic activities. These properties are attributed to the ability of the molecule to interact with specific receptors and enzymes involved in inflammatory pathways. Additionally, 3-(thiophen-2-yl)-1H-pyrazole has been investigated for its potential as an antitumor agent. Studies have demonstrated that certain derivatives can inhibit the growth of cancer cells by targeting key signaling pathways involved in cell proliferation and survival.
In the context of drug discovery, 3-(thiophen-2-yl)-1H-pyrazole serves as an excellent starting point for structure-activity relationship (SAR) studies. By modifying the substituents on the pyrazole and thiophene rings, researchers can fine-tune the pharmacological properties of the molecule to achieve desired therapeutic effects while minimizing adverse side effects. For example, introducing electron-withdrawing groups on the thiophene ring can enhance the compound's affinity for specific receptors, while adding lipophilic substituents can improve its bioavailability and pharmacokinetic profile.
The synthetic accessibility of 3-(thiophen-2-yl)-1H-pyrazole is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently prepare this compound and its derivatives. One common approach involves the condensation of 2-thiophenecarbaldehyde with hydrazine followed by cyclization under appropriate conditions. This method allows for the facile introduction of various functional groups at different positions on the molecule, facilitating the synthesis of a diverse library of compounds for biological evaluation.
Moreover, 3-(thiophen-2-yl)-1H-pyrazole has been explored for its potential applications beyond traditional small-molecule therapeutics. For instance, it has been used as a building block in the design of supramolecular assemblies and nanomaterials with unique optical and electronic properties. These materials have found applications in areas such as sensing, imaging, and drug delivery systems.
In conclusion, 3-(thiophen-2-yl)-1H-pyrazole (CAS No. 19933-24-5) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable chemical properties make it an attractive scaffold for the development of novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications and optimize its pharmacological profile, further solidifying its importance in modern drug discovery efforts.
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